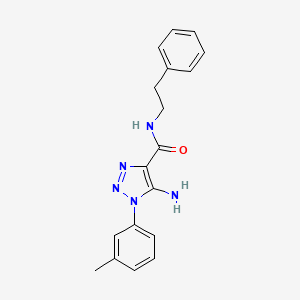
5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the family of triazole derivatives. It has been studied extensively in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has not been fully elucidated. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. It is also believed to work by inhibiting the aggregation of beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of several tumor cell lines. In vivo studies have shown that it can reduce the levels of beta-amyloid peptides in the brain, which are involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential for use in various scientific research fields. It has shown potential applications in medicine, agriculture, and material science. Another advantage is its relatively simple synthesis method. However, one of the limitations is the lack of information on its mechanism of action. Further research is needed to fully elucidate its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. One direction is the further elucidation of its mechanism of action. This will help in the development of more effective drugs for the treatment of various diseases. Another direction is the study of its potential use in the development of new materials such as polymers. It can also be studied for its potential use as a herbicide. Further research is needed to fully explore the potential applications of this compound in various scientific research fields.
In conclusion, 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has shown potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has several biochemical and physiological effects. However, further research is needed to fully elucidate its mechanism of action and explore its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep reaction. The first step involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-methyl-1-phenyl-2-propen-1-one. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-1-phenyl-1,2-dihydropyrazole. The final step involves the reaction of 3-methyl-1-phenyl-1,2-dihydropyrazole with phenethylamine and cyanogen bromide to form 5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various scientific research fields. In medicine, it has been studied for its anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been studied for its potential use in the development of new materials such as polymers.
Eigenschaften
IUPAC Name |
5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-6-5-9-15(12-13)23-17(19)16(21-22-23)18(24)20-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMWZJNOALMMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5973560.png)
![2-(4-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5973575.png)
![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-butanol](/img/structure/B5973584.png)
![7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973593.png)
![methyl 1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B5973599.png)

![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)
![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)
![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5973631.png)
![[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)
